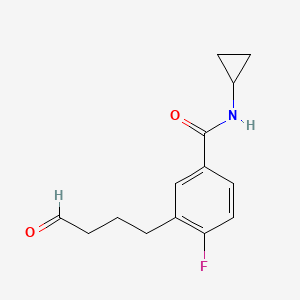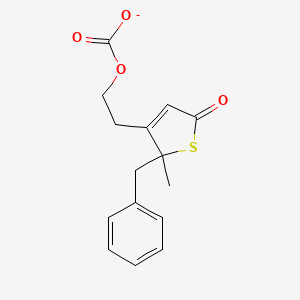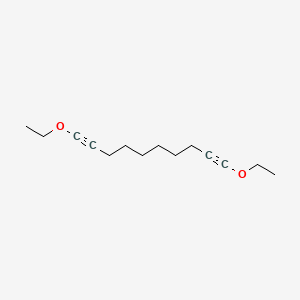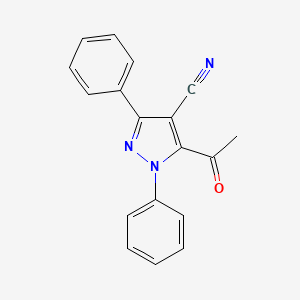![molecular formula C16H13NO3S2 B12595739 5-Methoxy-2-methyl-6-[(4-methylphenyl)sulfanyl]-1,3-benzothiazole-4,7-dione CAS No. 650635-75-9](/img/structure/B12595739.png)
5-Methoxy-2-methyl-6-[(4-methylphenyl)sulfanyl]-1,3-benzothiazole-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-methyl-6-[(4-methylphenyl)sulfanyl]-1,3-benzothiazole-4,7-dione is a complex organic compound that belongs to the class of benzothiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-6-[(4-methylphenyl)sulfanyl]-1,3-benzothiazole-4,7-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound under acidic conditions.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic substitution reactions using appropriate reagents.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate compound with a thiol derivative, such as 4-methylthiophenol, under basic conditions.
Oxidation to Form the Dione: The final step involves the oxidation of the intermediate compound to form the dione structure using an oxidizing agent like potassium permanganate or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-2-methyl-6-[(4-methylphenyl)sulfanyl]-1,3-benzothiazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dione structure.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzothiazole compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2-methyl-6-[(4-methylphenyl)sulfanyl]-1,3-benzothiazole-4,7-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells. The compound’s antioxidant properties are likely related to its ability to scavenge free radicals and reduce oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-5-methylphenol: Shares the methoxy and methyl groups but lacks the benzothiazole core.
Omeprazole Related Compound A: Contains a similar methoxy group but differs in its overall structure and pharmacological properties.
Uniqueness
5-Methoxy-2-methyl-6-[(4-methylphenyl)sulfanyl]-1,3-benzothiazole-4,7-dione is unique due to its specific combination of functional groups and the benzothiazole core, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
650635-75-9 |
|---|---|
Fórmula molecular |
C16H13NO3S2 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
5-methoxy-2-methyl-6-(4-methylphenyl)sulfanyl-1,3-benzothiazole-4,7-dione |
InChI |
InChI=1S/C16H13NO3S2/c1-8-4-6-10(7-5-8)22-16-13(19)15-11(17-9(2)21-15)12(18)14(16)20-3/h4-7H,1-3H3 |
Clave InChI |
YIFGZXNFUWAFLR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SC2=C(C(=O)C3=C(C2=O)SC(=N3)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-N-[2-fluoro-5-(methylsulfonyl)phenyl]-2-hydroxybenzamide](/img/structure/B12595677.png)


![N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N'-methylurea](/img/structure/B12595683.png)
![Methyl [(6-chloropyridin-3-yl)methyl]carbamate](/img/structure/B12595686.png)
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-furanylmethyl)-](/img/structure/B12595690.png)

![Tert-butyl[(2-fluoropent-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B12595703.png)
![8,8'-Bis[(2,4,6-trimethylphenyl)sulfanyl]-1,1'-binaphthalene](/img/structure/B12595711.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-fluorophenyl)-](/img/structure/B12595713.png)


